molecular formula C18H17N3OS B15004632 N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No.: B15004632
M. Wt: 323.4 g/mol
InChI Key: SIJXKWDMHOWAQB-UHFFFAOYSA-N
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Description

N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a complex organic compound that features a thiazole ring, an acetamide group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves the reaction of 3-methylphenylamine with 2-bromo-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial cell walls by targeting key enzymes. In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide

InChI

InChI=1S/C18H17N3OS/c1-12-4-3-5-16(10-12)20-18-21-17(11-23-18)14-6-8-15(9-7-14)19-13(2)22/h3-11H,1-2H3,(H,19,22)(H,20,21)

InChI Key

SIJXKWDMHOWAQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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